molecular formula C11H13N3 B12439156 4-(Hydrazinylmethyl)-2-methylquinoline CAS No. 1016814-09-7

4-(Hydrazinylmethyl)-2-methylquinoline

Cat. No.: B12439156
CAS No.: 1016814-09-7
M. Wt: 187.24 g/mol
InChI Key: IBFMEZHYRVBAPI-UHFFFAOYSA-N
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Description

4-(Hydrazinylmethyl)-2-methylquinoline is a heterocyclic compound that features a quinoline core with a hydrazinylmethyl group at the 4-position and a methyl group at the 2-position. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Hydrazinylmethyl)-2-methylquinoline typically involves the reaction of 2-methylquinoline with hydrazine derivatives. One common method is the condensation reaction between 2-methylquinoline and hydrazine hydrate in the presence of a catalyst such as acetic acid. The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(Hydrazinylmethyl)-2-methylquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield hydrazine derivatives.

    Substitution: The hydrazinylmethyl group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of various substituted quinoline derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually conducted in anhydrous solvents like ethanol or tetrahydrofuran.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions often carried out in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Quinoline N-oxides

    Reduction: Hydrazine derivatives

    Substitution: Substituted quinoline derivatives

Scientific Research Applications

4-(Hydrazinylmethyl)-2-methylquinoline has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Studied for its pharmacological properties, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of dyes, pigments, and other materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-(Hydrazinylmethyl)-2-methylquinoline involves its interaction with various molecular targets. The hydrazinylmethyl group can form hydrogen bonds and other interactions with biological macromolecules, leading to the modulation of their activity. The compound may also interfere with cellular pathways by inhibiting enzymes or binding to receptors, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(Hydrazinylmethyl)quinoline: Lacks the methyl group at the 2-position, which may affect its biological activity and chemical reactivity.

    2-Methylquinoline: Lacks the hydrazinylmethyl group, resulting in different chemical properties and applications.

    4-(Aminomethyl)-2-methylquinoline: Contains an aminomethyl group instead of a hydrazinylmethyl group, leading to variations in reactivity and biological activity.

Uniqueness

4-(Hydrazinylmethyl)-2-methylquinoline is unique due to the presence of both the hydrazinylmethyl and methyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

1016814-09-7

Molecular Formula

C11H13N3

Molecular Weight

187.24 g/mol

IUPAC Name

(2-methylquinolin-4-yl)methylhydrazine

InChI

InChI=1S/C11H13N3/c1-8-6-9(7-13-12)10-4-2-3-5-11(10)14-8/h2-6,13H,7,12H2,1H3

InChI Key

IBFMEZHYRVBAPI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)CNN

Origin of Product

United States

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